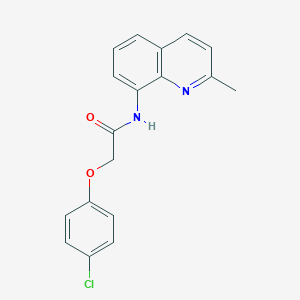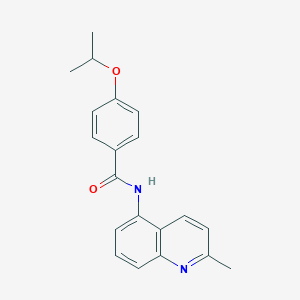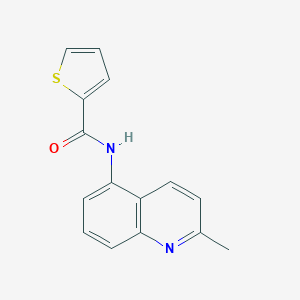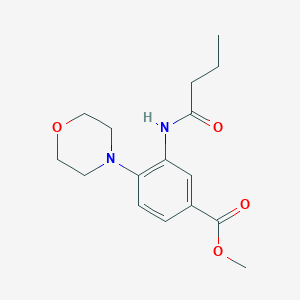![molecular formula C21H19N3O4S2 B244164 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)
4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide, also known as BSCB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development.
Mécanisme D'action
4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDAC activity, 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide promotes the acetylation of histones, which leads to changes in gene expression that can inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is its potential as a novel anticancer agent with a unique mechanism of action. 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide. One area of interest is the development of novel formulations of 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential neuroprotective effects of 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide and to identify potential drug targets for the development of novel anticancer agents.
Méthodes De Synthèse
4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with 4-aminobenzene sulfonamide to form 4-(4-aminobenzenesulfonamido)benzoic acid. This intermediate compound is then reacted with benzyl bromide and potassium carbonate to form 4-(benzyloxy)-N-(4-aminobenzenesulfonyl)benzamide, which is finally reacted with thiophosgene to form 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide.
Applications De Recherche Scientifique
4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has been shown to have potential applications in drug discovery and development, particularly in the field of cancer research. Studies have demonstrated that 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide exhibits anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C21H19N3O4S2 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
4-phenylmethoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H19N3O4S2/c22-30(26,27)19-12-8-17(9-13-19)23-21(29)24-20(25)16-6-10-18(11-7-16)28-14-15-4-2-1-3-5-15/h1-13H,14H2,(H2,22,26,27)(H2,23,24,25,29) |
Clé InChI |
PRCHXPHSYJZVAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)
![2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244093.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)

![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244110.png)